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Compound of Interest
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Cat. No.: B185208 Get Quote

An In-Depth Technical Guide

Spectroscopic Data for (R)-2-benzylmorpholine
Introduction
(R)-2-benzylmorpholine is a chiral organic compound featuring a morpholine ring substituted

with a benzyl group at the 2-position. As an isomer of the stimulant phenmetrazine, its

synthesis and characterization are of significant interest in medicinal chemistry and drug

development, particularly for its potential as a non-stimulant appetite suppressant.[1] Accurate

structural elucidation and purity assessment are critical for any downstream application, making

a thorough understanding of its spectroscopic profile essential.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-2-benzylmorpholine. The

interpretation is grounded in fundamental spectroscopic principles and data from analogous

structures, offering a predictive and practical framework for researchers.

Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC-compliant numbering scheme for the

(R)-2-benzylmorpholine structure is used throughout this guide.

Caption: Molecular structure and numbering for (R)-2-benzylmorpholine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For (R)-2-benzylmorpholine, ¹H and ¹³C NMR will confirm the presence

of the benzyl and morpholine moieties and their connectivity.

Predicted ¹H and ¹³C NMR Data
The following data is predicted based on typical chemical shifts for N-substituted morpholines

and benzyl groups, using CDCl₃ as the solvent.[2] Actual experimental values may vary slightly.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
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Atom(s)
Predicted ¹H Shift
(ppm), Multiplicity,
Integration

Predicted ¹³C Shift
(ppm)

Rationale & Notes

Aromatic-H 7.20 - 7.40, m, 5H

Phenyl group protons.

The multiplet arises

from overlapping

ortho, meta, and para

signals.

Aromatic-C

138 (ipso), 129

(ortho), 128 (meta),

126 (para)

Characteristic shifts

for a monosubstituted

benzene ring. The

ipso-carbon is

deshielded.

C7-H₂ 2.85 - 3.05, m, 2H ~40

Benzylic protons,

diastereotopic due to

the adjacent chiral

center (C2), expected

to appear as a

complex multiplet.

C2-H ~3.90, m, 1H ~78

Methine proton at the

chiral center, adjacent

to both the oxygen

and benzyl group.

O-CH₂ (C6) 3.60 - 3.80, m, 2H ~67

Morpholine protons

adjacent to the

oxygen atom.[3][4]

N-CH₂ (C3, C5) 2.60 - 2.90, m, 4H ~46 (C5), ~52 (C3)

Morpholine protons

adjacent to the

nitrogen atom.[3][4]
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N-H 1.50 - 2.50, br s, 1H

Amine proton signal is

typically broad and its

shift is concentration-

dependent. May

exchange with D₂O.

Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Sample Preparation: Dissolve approximately 10-20 mg of (R)-2-benzylmorpholine in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical Parameters: Spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of

2 seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C

spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic IR Absorption Frequencies
The IR spectrum of (R)-2-benzylmorpholine is expected to show characteristic peaks for the

N-H bond, C-H bonds (aromatic and aliphatic), and the C-O-C ether linkage of the morpholine

ring.

Table 2: Predicted IR Absorption Bands

Frequency Range
(cm⁻¹)

Vibration Type Functional Group Intensity

3300 - 3400 N-H Stretch Secondary Amine Medium, Broad

3000 - 3100 C-H Stretch Aromatic (sp²) Medium

2850 - 3000 C-H Stretch Aliphatic (sp³) Strong[5]

1600, 1495, 1450 C=C Stretch Aromatic Ring Medium-Weak

1115 - 1125 C-O-C Stretch Ether (asymmetric) Strong

900 - 690 C-H Bend
Aromatic (out-of-

plane)
Strong

Interpretation: The most prominent peaks will be the strong C-H aliphatic stretches below 3000

cm⁻¹ and the very strong C-O-C ether stretch around 1120 cm⁻¹.[6] A broad peak around 3350

cm⁻¹ is a key indicator of the N-H group. The presence of the benzene ring is confirmed by the

aromatic C-H stretches above 3000 cm⁻¹ and the characteristic "fingerprint" region peaks.[7]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
Objective: To obtain an IR spectrum to identify the key functional groups.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond crystal).
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Background Scan: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric (CO₂, H₂O) and instrumental noise.

Sample Application: Place a small amount of the solid or liquid (R)-2-benzylmorpholine
sample directly onto the ATR crystal. Ensure good contact by applying pressure with the

built-in clamp.

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

Data Processing: The software automatically performs a background subtraction and

converts the interferogram into a transmittance or absorbance spectrum. Clean the ATR

crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Furthermore, the fragmentation pattern observed, typically under Electron

Ionization (EI), offers valuable structural information that can confirm the connectivity of atoms.

Predicted Mass Spectrum Data
The molecular formula for (R)-2-benzylmorpholine is C₁₁H₁₅NO, with a monoisotopic mass of

177.1154 g/mol .[8][9]

Table 3: Predicted Key Fragments in EI-MS
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m/z
Proposed
Fragment Ion

Formula Notes

177 [M]⁺ [C₁₁H₁₅NO]⁺

Molecular Ion. Its

presence confirms the

molecular weight.

176 [M-H]⁺ [C₁₁H₁₄NO]⁺
Loss of a hydrogen

atom.

91 [C₇H₇]⁺ [C₇H₇]⁺

Tropylium ion. A very

common and stable

fragment for benzyl-

containing

compounds, often the

base peak.

86 [C₅H₁₂N]⁺ [C₅H₁₂N]⁺

Alpha-cleavage with

loss of the benzyl

radical. The positive

charge is retained on

the nitrogen-

containing fragment.

Fragmentation Pathway and Rationale
Upon electron impact, the molecular ion [M]⁺ is formed. The most favorable fragmentation

pathways involve the cleavage of bonds adjacent to heteroatoms (alpha-cleavage) and the

formation of stable carbocations.[10][11]

Benzylic Cleavage: The C2-C7 bond is weak and readily cleaves to form the highly stable

tropylium cation at m/z 91. This is often the most abundant ion (the base peak) in the

spectrum of benzylic compounds.

Alpha-Cleavage at Nitrogen: Cleavage of the C2-benzyl bond can also result in the charge

being retained by the morpholine fragment, leading to an ion at m/z 86. This is a

characteristic fragmentation for amines.[10]
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Figure 2. Proposed EI-MS Fragmentation Workflow
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Caption: Key fragmentation pathways for (R)-2-benzylmorpholine in EI-MS.

Experimental Protocol: GC-MS (EI)
Objective: To determine the molecular weight and analyze the fragmentation pattern.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an Electron Ionization (EI) source.

GC Method:

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

Injection: Inject 1 µL of the sample solution in split mode.
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Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then

ramp at 10-20 °C/min to a final temperature of 280-300 °C.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: Identify the chromatographic peak corresponding to (R)-2-
benzylmorpholine. Analyze the resulting mass spectrum, identifying the molecular ion peak

and major fragment ions. Compare the fragmentation pattern with the predicted pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data for (R)-2-benzylmorpholine (NMR,
IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185208#spectroscopic-data-for-r-2-
benzylmorpholine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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